N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-23(22-12-6-10-19-9-4-5-11-21(19)22)24-20-13-15-25(16-14-20)17-18-7-2-1-3-8-18/h1-12,20H,13-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSLBRSNLJVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398935 | |
| Record name | N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857650-85-2 | |
| Record name | N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from benzylamine and methyl acrylate.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a nucleophilic substitution reaction where the piperidine derivative reacts with naphthalene-1-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding naphthalene-1-carboxylic acid and 1-benzylpiperidin-4-amine derivatives. Reaction conditions and outcomes vary significantly:
Mechanistic studies suggest acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated cleavage follows nucleophilic hydroxide attack at the carbonyl carbon.
Reduction Reactions
The piperidine ring and aromatic systems can undergo selective reduction:
Catalytic Hydrogenation
Hydrogenation with palladium or ruthenium catalysts selectively reduces the naphthalene ring to tetralin derivatives without affecting the piperidine ring:
Borane-Mediated Reduction
Borane-THF selectively reduces the amide carbonyl to a methylene group:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BH₃·THF | 0°C → RT, 6 h | N-(1-benzylpiperidin-4-yl)naphthalen-1-methylamine | 82% |
Electrophilic Aromatic Substitution
The naphthalene moiety undergoes regioselective substitution reactions:
Density functional theory (DFT) calculations confirm that electron-withdrawing effects of the carboxamide group direct substitution to the α-positions of the naphthalene ring .
Piperidine Ring Functionalization
The 1-benzylpiperidin-4-yl group participates in alkylation and oxidation:
N-Alkylation
Quaternization of the piperidine nitrogen enhances water solubility:
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 8 h | N-(1-benzylpiperidin-4-yl)-N-methylnaphthalene-1-carboxamide | 71% |
Oxidation to Piperidone
Oxidizing agents convert the piperidine ring to a ketone:
| Oxidant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 5 h | N-(1-benzyl-4-piperidonyl)naphthalene-1-carboxamide | 68% |
Cross-Coupling Reactions
The naphthalene ring participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Ar-B(OH)₂, K₂CO₃, DMF, 100°C | N-(1-benzylpiperidin-4-yl)-4-aryl-naphthalene-1-carboxamide | 50–85% |
Photochemical Reactions
UV irradiation induces [4+4] cycloaddition between naphthalene units:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (365 nm), 24 h | Dimerized naphthalene-carboxamide derivative | 0.32 |
Key Mechanistic and Synthetic Insights
-
Steric Effects : The 1-benzyl group on the piperidine ring impedes reactions at the C-3 and C-5 positions of the piperidine moiety .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates on the naphthalene ring by stabilizing transition states .
-
Catalyst Selection : Ruthenium catalysts outperform palladium in hydrogenation reactions due to reduced dehalogenation side reactions.
Scientific Research Applications
Opioid Receptor Modulation
N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide has shown promise as a modulator of opioid receptors, particularly the mu-opioid receptor, which is central to pain relief and addiction therapies. Research indicates that compounds similar to this one can effectively bind to opioid receptors, providing analgesic effects and potential therapeutic benefits in treating chronic pain conditions, including neuropathic pain and postoperative pain .
Neurological Disorders
Recent studies have identified this compound as a potential candidate for treating neurological disorders such as Alzheimer's Disease (AD) and Lewy Body Dementia. The compound's ability to interact with muscarinic receptors suggests it may enhance cholinergic signaling, which is often impaired in these conditions . Its effectiveness as a muscarinic receptor antagonist could lead to innovative treatments aimed at alleviating cognitive deficits associated with these diseases.
Antidepressant Activity
The compound's structural features indicate potential antidepressant properties through the inhibition of monoamine reuptake. This mechanism is crucial for enhancing neurotransmitter availability in the brain, thereby improving mood and emotional regulation . Studies have shown that similar piperidine derivatives exhibit significant activity against depression-related models in animal studies.
Study on Pain Management
A clinical trial involving a derivative of this compound demonstrated significant pain relief in patients suffering from chronic pain syndromes. The trial reported a reduction in pain scores by an average of 30% compared to placebo controls over a six-week period .
Research on Cognitive Enhancement
In a controlled study examining the effects of this compound on cognitive function in Alzheimer's patients, results indicated improved memory recall and attention span after administration over three months. This study highlights the potential for this compound to serve as a foundational treatment for cognitive decline .
Molecular Docking Studies
Molecular docking simulations have been employed to assess the binding affinity of this compound with various receptor targets. These studies reveal stable interactions with key residues within the active sites of opioid and muscarinic receptors, suggesting strong pharmacological activity . The binding affinities calculated were within the nanomolar range, indicating high potency.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Receptor Binding :
- The benzylpiperidine fragment is critical for sigma-1 receptor affinity. Substituting benzyl with pyridyl () retains activity but alters selectivity, while methanesulfonyl groups () reduce CNS penetration due to increased polarity .
- Carboxamide derivatives generally exhibit stronger hydrogen-bonding interactions than acetamides, enhancing target engagement .
Bioactivity Profiles :
- Antimicrobial Activity : Methanesulfonyl-piperidine derivatives () show broad-spectrum antimicrobial effects, likely due to sulfonamide-like mechanisms .
- Neuroprotection : Chromene-carboxamide analogs (–7) demonstrate enhanced neuroprotective effects compared to naphthalene-based compounds, attributed to chromene’s antioxidant properties .
Physicochemical Properties :
- Solubility : 2-Methoxyethyl substituents () improve aqueous solubility but may compromise blood-brain barrier permeability .
- Metabolic Stability : Benzyl groups (target compound) increase metabolic stability compared to smaller alkyl substituents, as observed in pharmacokinetic studies .
Uniqueness of N-(1-Benzylpiperidin-4-yl)naphthalene-1-carboxamide
The target compound stands out due to its balanced lipophilicity and hydrogen-bonding capacity, enabling both CNS penetration and strong target interactions. Unlike sulfonamide or chromene derivatives, its naphthalene-1-carboxamide core provides a rigid aromatic system that enhances stacking interactions with hydrophobic receptor pockets. Comparative studies highlight its superior sigma-1 receptor affinity (Ki < 10 nM) over pyridyl or methoxy-substituted analogs .
Biological Activity
N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article provides a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene core substituted with a piperidine moiety, which is known to enhance binding affinity to various biological targets. The compound's structure can be represented as follows:
This molecular structure is critical for its interaction with biological targets, particularly in the central nervous system (CNS).
The compound primarily acts as a modulator of neurotransmitter systems, specifically targeting muscarinic receptors and acetylcholinesterase (AChE) inhibition. Its ability to inhibit AChE suggests potential applications in treating Alzheimer's disease and other cognitive disorders.
Key Mechanisms:
- Muscarinic Receptor Modulation : this compound has been identified as a muscarinic M4 receptor antagonist, which may help alleviate symptoms associated with neurological disorders such as Alzheimer's disease and Lewy Body Dementia .
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory activity against AChE, which is crucial for increasing acetylcholine levels in synaptic clefts .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.99 ± 1.06 | Apoptosis induction |
| HCT116 (Colon Cancer) | 4.4 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 8.5 | Inhibition of proliferation |
These results indicate that the compound can effectively target cancer cells while sparing normal cells, making it a promising candidate for further development .
Study on Alzheimer’s Disease
In a recent study focusing on Alzheimer's disease models, this compound demonstrated significant improvements in cognitive function and memory retention. The study involved administering the compound to transgenic mice models over several weeks, resulting in enhanced performance in memory tasks compared to control groups .
Structural Activity Relationship (SAR)
The SAR analysis indicated that modifications to the piperidine ring and naphthalene structure could significantly influence biological activity. For instance, substituting different functional groups on the naphthalene ring resulted in varying degrees of AChE inhibition and receptor affinity .
Q & A
Basic: What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via coupling reactions between naphthalene-1-carboxylic acid derivatives and 1-benzylpiperidin-4-amine. Key steps include:
- Coupling Agents : Use of carbodiimides (e.g., DCC) with catalytic DMAP to activate the carboxylic acid, forming a reactive intermediate for amide bond formation .
- Solvent Systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >90% purity .
Yield Optimization : Pre-activation of the carboxylic acid (30 min at 0°C) and slow addition of the amine (1.2 eq) reduce side-product formation .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 399.2165) validates molecular formula .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Basic: What are the primary biological targets of this compound in neuropharmacological research?
Methodological Answer:
- Sigma-1 Receptors : Binds with high affinity (Ki < 50 nM) via the benzylpiperidine moiety, modulating calcium signaling and neuroprotection .
- Acetylcholinesterase (AChE) : The naphthalene carboxamide scaffold exhibits inhibitory activity (IC₅₀ ~10 µM) in enzyme assays .
- Histone Methyltransferases (e.g., G9a) : Structural analogs (e.g., BIX-01294) show dose-dependent inhibition, suggesting epigenetic applications .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced sigma-1 receptor selectivity?
Methodological Answer:
- Piperidine Modifications :
- Naphthalene Modifications :
Advanced: How should researchers resolve contradictions in reported cytotoxicity data across cell lines?
Methodological Answer:
- Contextual Factors :
- Mechanistic Follow-Up :
Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Lipophilicity Reduction :
- Metabolic Stability :
- Bioavailability Testing :
Advanced: How can in silico modeling predict off-target interactions of this compound?
Methodological Answer:
- Target Profiling :
- Validation Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
